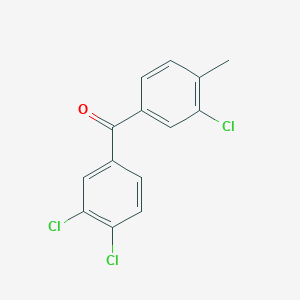
2-(3,4-Dimethylphenyl)-2-oxoethyl acetate
Übersicht
Beschreibung
“2-(3,4-Dimethylphenyl)-2-oxoethyl acetate” is a chemical compound that belongs to the class of organic compounds known as phenylacetates . It has a molecular weight of 178.23 . The compound is stored at room temperature and appears as a liquid .
Molecular Structure Analysis
The molecular structure of “2-(3,4-Dimethylphenyl)-2-oxoethyl acetate” includes a phenyl ring substituted with two methyl groups at positions 3 and 4 . The compound also contains an acetate group attached to the phenyl ring .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 178.23 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
A study by Lv et al. (2009) focused on the synthesis and crystal structure of a depside derivative related to 2-(3,4-dimethylphenyl)-2-oxoethyl acetate. They synthesized 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate and analyzed its crystal structure using X-ray diffraction, revealing its crystallization in the monoclinic space group P21/c with specific unit cell parameters. This research contributes to the understanding of the crystallographic properties of similar compounds (Lv et al., 2009).
Chemical Reaction and Rearomatization Studies
Fischer et al. (1975) investigated the nitration of 3,4-dimethylacetophenone, which is structurally related to 2-(3,4-dimethylphenyl)-2-oxoethyl acetate. They observed the formation of various adducts and their rearomatization under different conditions, contributing to a better understanding of the chemical behavior and transformation of these compounds (Fischer et al., 1975).
Fluorescent Property Evaluation
Hasan et al. (2011) synthesized a series of compounds including 1,3,5-triaryl-2-pyrazolines, where one of the steps involved the use of (3,4-dimethylphenyl) hydrazaine hydrochloride. They examined the fluorescent properties of these compounds, indicating potential applications in fluorescence-based research and technologies (Hasan et al., 2011).
Zukünftige Richtungen
The future directions for “2-(3,4-Dimethylphenyl)-2-oxoethyl acetate” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As similar compounds have shown a range of biological activities , this compound could also be a potential candidate for further pharmacological studies.
Eigenschaften
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-4-5-11(6-9(8)2)12(14)7-15-10(3)13/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTORPVQMFXLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256679 | |
| Record name | 2-(Acetyloxy)-1-(3,4-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-2-oxoethyl acetate | |
CAS RN |
1134334-96-5 | |
| Record name | 2-(Acetyloxy)-1-(3,4-dimethylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetyloxy)-1-(3,4-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















